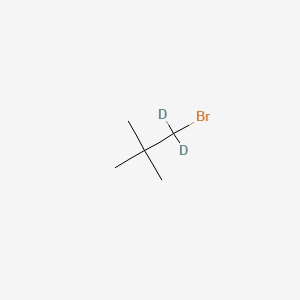

1-Bromo-2,2-dimethylpropane-1,1-D2

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Organic Reaction Mechanism Elucidation

The substitution of a hydrogen atom with a deuterium atom introduces a subtle yet profound change: an increase in mass. This seemingly minor alteration leads to a difference in the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency. Consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed at a slower rate for the deuterated compound. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about the transition state of a reaction. wikipedia.orgyoutube.com A significant primary KIE (typically kH/kD > 2) is strong evidence for C-H bond cleavage in the slowest step of a reaction. Conversely, the absence of a significant KIE suggests that the C-H bond is not broken in the rate-determining step. princeton.eduyoutube.com Secondary kinetic isotope effects, where the C-D bond is not broken but is located at or near the reaction center, can also provide insights into changes in hybridization and steric environment at the transition state. nih.govnih.gov

Role of Halogenated Alkanes as Substrates in Fundamental Organic Reactions

Halogenated alkanes are fundamental substrates in the study of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The nature of the alkyl group (primary, secondary, or tertiary), the identity of the halogen, the strength of the nucleophile/base, and the solvent all play critical roles in determining the operative reaction pathway. Neopentyl bromide, the non-deuterated counterpart of our subject compound, presents a particularly interesting case. As a primary alkyl halide, one might predict it to readily undergo SN2 reactions. However, the extreme steric hindrance caused by the bulky tert-butyl group severely impedes the backside attack required for an SN2 mechanism. pearson.comquora.com At the same time, the formation of a primary carbocation, a prerequisite for an SN1 reaction, is highly unfavorable. chemicalbook.comvaia.com This unique structural feature makes neopentyl bromide and its derivatives fascinating subjects for mechanistic investigation.

Historical Development of Deuterium Labeling Techniques Relevant to 1-Bromo-2,2-dimethylpropane-1,1-D2 Research

The use of deuterium as a tracer in chemical and biological systems dates back to the 1930s, shortly after its discovery by Harold Urey in 1931. Early applications focused on following the metabolic pathways of fatty acids and other biomolecules. nih.gov In the realm of physical organic chemistry, the systematic study of kinetic isotope effects began in the mid-20th century, providing a new and powerful tool for probing reaction mechanisms.

The synthesis of specifically labeled compounds like 1-Bromo-2,2-dimethylpropane-1,1-D2 became crucial for these studies. The development of methods for the selective introduction of deuterium was a key enabling technology. Early techniques often involved the reduction of carbonyl compounds with deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD4), or the exchange of acidic protons with a deuterium source like D2O. The synthesis of deuterated neopentyl alcohol, a likely precursor to the target bromide, can be envisioned through the reduction of trimethylacetic acid or its derivatives with a deuterated hydride reagent. wikipedia.org The subsequent conversion of the deuterated alcohol to the corresponding bromide can be achieved using reagents like phosphorus tribromide or hydrogen bromide, with care taken to avoid unwanted rearrangements. wikipedia.org

Overview of Research Paradigms Investigating Primary Alkyl Halides with Geminal Deuterium Substitution

The primary research paradigm for employing 1-Bromo-2,2-dimethylpropane-1,1-D2 revolves around its use in solvolysis reactions to probe for anchimeric assistance and the nature of the transition state. Solvolysis of neopentyl halides is known to proceed with rearrangement, yielding products derived from a tertiary carbocation. The central question is whether the ionization of the C-Br bond and the migration of a methyl group are discrete steps or a concerted process.

The presence of two deuterium atoms on the carbon bearing the leaving group (geminal substitution) allows for the measurement of the α-secondary kinetic isotope effect. A significant inverse isotope effect (kH/kD < 1) would be expected for an SN2-like transition state, while a small normal isotope effect (kH/kD > 1) is typically observed for an SN1-like transition state. In the case of neopentyl systems, the kinetic isotope effects at the α-carbon, as well as at the migrating methyl group (γ-position), provide a detailed picture of the degree of charge development and bond participation in the transition state.

Properties

Molecular Formula |

C5H11Br |

|---|---|

Molecular Weight |

153.06 g/mol |

IUPAC Name |

1-bromo-1,1-dideuterio-2,2-dimethylpropane |

InChI |

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3/i4D2 |

InChI Key |

CQWYAXCOVZKLHY-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C)(C)C)Br |

Canonical SMILES |

CC(C)(C)CBr |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Integration Strategies for 1 Bromo 2,2 Dimethylpropane 1,1 D2

Retrosynthetic Analysis of 1-Bromo-2,2-dimethylpropane-1,1-D2

A retrosynthetic approach to 1-Bromo-2,2-dimethylpropane-1,1-D2 (Target Molecule) logically begins with the disconnection of the carbon-bromine bond. amazonaws.com This leads to a deuterated neopentyl alcohol, 2,2-dimethylpropan-1,1-d2-1-ol, as the key precursor. The challenge then becomes the selective introduction of two deuterium (B1214612) atoms at the C-1 position. This can be envisioned through the reduction of a suitable carbonyl compound, such as pivaldehyde (2,2-dimethylpropanal) or a derivative of pivalic acid (2,2-dimethylpropanoic acid). wikipedia.orgmasterorganicchemistry.com

The retrosynthetic pathway can be summarized as follows:

Target: 1-Bromo-2,2-dimethylpropane-1,1-D2

Disconnection (C-Br bond): Leads to 2,2-dimethylpropan-1,1-d2-1-ol

Functional Group Interconversion (Alcohol to Carbonyl): Points to pivaldehyde or a pivalic acid derivative as the starting point for deuteration.

Precursor Synthesis and Deuterium Incorporation Methods

The synthesis of the target molecule hinges on the effective preparation and deuteration of its precursors.

Deuteration Techniques at the Primary Carbon Position (C-1)

The introduction of deuterium at the C-1 position of the neopentyl skeleton can be achieved through several methods. One of the most direct methods involves the reduction of an appropriate carbonyl compound with a deuterium source. For instance, the reduction of pivaldehyde or its derivatives using a deuterated reducing agent is a primary strategy. wikipedia.orgrsc.org

Another approach involves H-D exchange reactions. nih.gov Catalytic systems, such as those employing palladium on carbon (Pd/C) with a deuterium source like D2O, can facilitate the exchange of protons for deuterons at specific positions, although selectivity can be a challenge. nih.gov

Synthesis of Deuterium-Labeled Alcohols or Ethers as Intermediates

The core of the synthesis is the creation of the deuterated alcohol, 2,2-dimethylpropan-1,1-d2-1-ol. A highly effective method for this transformation is the reduction of a pivalic acid derivative, such as pivalic acid itself or its esters, with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). masterorganicchemistry.comwikipedia.orgchemguide.co.uk Lithium aluminum hydride (LiAlH4) is known to reduce carboxylic acids and esters to primary alcohols, and its deuterated counterpart provides a direct route to the desired isotopically labeled alcohol. masterorganicchemistry.comchemguide.co.uklibretexts.org

The reaction proceeds as follows: (CH₃)₃CCOOH + LiAlD₄ → (CH₃)₃CCD₂OH

Alternatively, the reduction of pivaldehyde with LiAlD4 would also yield the desired deuterated neopentyl alcohol. wikipedia.orgmasterorganicchemistry.com

Bromination Methodologies for Deuterium-Labeled Neopentyl Systems

Once the deuterated neopentyl alcohol, 2,2-dimethylpropan-1,1-d2-1-ol, is obtained, the final step is the conversion of the hydroxyl group to a bromine atom. This transformation in neopentyl systems is notoriously susceptible to rearrangement reactions. nsf.govyoutube.comyoutube.com

Direct bromination of neopentyl alcohol with agents like HBr often leads to a mixture of rearranged products due to the formation of an unstable primary carbocation that rearranges to a more stable tertiary carbocation. nsf.gov Therefore, methods that avoid carbocationic intermediates are preferred.

A common and effective method for converting primary alcohols to alkyl bromides with minimal rearrangement is the use of phosphorus tribromide (PBr₃). youtube.com This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2-like fashion. youtube.com

Another approach involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), which also proceeds through a mechanism that minimizes rearrangement.

Stereoselective or Regioselective Considerations in Deuterium Labeling

In the context of synthesizing 1-Bromo-2,2-dimethylpropane-1,1-D2, the primary concern is regioselectivity—ensuring that deuterium is incorporated exclusively at the C-1 position. The use of reducing agents like LiAlD₄ on pivalic acid or pivaldehyde derivatives inherently provides this regioselectivity, as the reduction occurs specifically at the carbonyl carbon. masterorganicchemistry.com

Stereoselectivity is not a factor in this particular synthesis, as the target molecule is achiral. However, in the broader context of deuterium labeling, stereoselective methods are crucial for preparing chiral isotopically labeled compounds. researchgate.net

Methodological Advancements in High-Purity Deuterium-Labeled Alkane Synthesis

The synthesis of high-purity deuterium-labeled compounds is a continuous area of research. clearsynth.com Advancements focus on developing more efficient and selective catalytic systems for H-D exchange and on milder and more robust reduction and halogenation methods. acs.orgnih.gov

For instance, photoredox catalysis has emerged as a powerful tool for selective deuteration under mild conditions. nih.govprinceton.edu These methods can offer high levels of deuterium incorporation with excellent functional group tolerance. rsc.org

Mechanistic Investigations of Nucleophilic Substitution Reactions Involving 1 Bromo 2,2 Dimethylpropane 1,1 D2

Exploration of Unimolecular Nucleophilic Substitution (SN1) Pathways

Unimolecular nucleophilic substitution reactions of neopentyl systems are characterized by the formation of a carbocation intermediate. However, the primary neopentyl carbocation is highly unstable and readily undergoes rearrangement to a more stable tertiary carbocation. The use of 1-bromo-2,2-dimethylpropane-1,1-d2 allows for a detailed examination of these processes.

Solvolysis Studies of 1-Bromo-2,2-dimethylpropane-1,1-D2

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a classic method for studying SN1 reactions. The solvolysis of 1-bromo-2,2-dimethylpropane (B145997) is notoriously slow, but when forced under vigorous conditions (e.g., heating in a polar protic solvent), it proceeds to yield rearranged products. chegg.com Studies on related deuterated neopentyl systems, such as neopentyl-1,1-d2 tosylate, have been instrumental in understanding the mechanism.

The analysis of products from the solvolysis of deuterated neopentyl derivatives reveals that the reaction does not proceed through a simple, free primary carbocation. Instead, a concerted mechanism involving neighboring group participation is often invoked, where a methyl group migrates as the leaving group departs. This is supported by stereochemical studies on related systems, such as the highly stereoselective rearrangement observed in the solvolysis of deuterated neopentyl alcohol, which argues against a free, symmetrically solvated carbocation intermediate. researchgate.net

| Reactant | Solvent | Temperature (°C) | Major Products | Reference |

| Neopentyl Arenesulfonate | Acetic Acid | 100 | Rearranged Acetates | quora.com |

| Neopentyl Arenesulfonate | Trifluoroacetic Acid | 65 | Rearranged Trifluoroacetates | quora.com |

This table illustrates the general outcome of solvolysis of neopentyl systems, which predominantly yield rearranged products.

Carbocation Rearrangements and Deuterium (B1214612) Scrambling Phenomena in Neopentyl Systems

The hallmark of SN1 reactions of neopentyl halides is the Wagner-Meerwein rearrangement. Upon ionization, the initially formed primary carbocation rapidly rearranges to the more stable tert-amyl carbocation via a 1,2-methyl shift. The use of 1-bromo-2,2-dimethylpropane-1,1-d2 is crucial for tracing the fate of the atoms during this rearrangement.

If a discrete primary carbocation were formed, the subsequent methyl migration would lead to a specific product distribution. However, studies involving deuterium labeling often reveal a more complex picture, including deuterium scrambling. This scrambling suggests the possibility of a bridged-ion intermediate or a series of rapid, reversible rearrangements.

Kinetic isotope effect (KIE) studies on the solvolysis of deuterated neopentyl arenesulfonates provide quantitative data on the transition state of the reaction. For example, a significant α-deuterium KIE (kH/kD > 1) is typically observed, indicating a change in hybridization at the carbon atom from sp3 in the reactant to sp2 in the transition state. A smaller γ-deuterium KIE is also observed, which has been interpreted as evidence for neighboring methyl group participation in the rate-determining step. quora.com

| Isotope Position | kH/kD in Acetolysis | kH/kD in Trifluoroacetolysis | Interpretation | Reference |

| α-d2 | 1.187 | 1.190 | sp3 to sp2 rehybridization at the reaction center | quora.com |

| γ-d9 | 1.016 | 1.012 | Cancellation of normal and inverse effects of migrating and non-migrating methyl groups | quora.com |

This table presents kinetic isotope effects for the solvolysis of neopentyl arenesulfonates, providing insight into the transition state structure.

Influence of Solvent Polarity and Nucleophilicity on SN1 Rates and Products

The rate of SN1 reactions is highly dependent on the polarity of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are effective at stabilizing the transition state leading to the carbocation intermediate and solvating the leaving group. masterorganicchemistry.com For neopentyl systems, increasing solvent polarity generally accelerates the rate of solvolysis, although the reactions remain slow due to the inherent instability of the initial carbocation.

The nucleophilicity of the solvent also plays a role in product determination. In a mixed solvent system, a more nucleophilic solvent may compete with a less nucleophilic but more polar solvent in attacking the rearranged carbocation. However, due to the rapid rearrangement, the product distribution is primarily dictated by the stability of the final carbocation and the reaction conditions rather than the initial nucleophilic attack.

Exploration of Bimolecular Nucleophilic Substitution (SN2) Pathways

Bimolecular nucleophilic substitution (SN2) reactions involve a concerted, one-step mechanism where the nucleophile attacks the substrate from the backside of the leaving group. quora.com The steric bulk of the neopentyl group presents a significant challenge for this reaction pathway.

Reactivity with Various Nucleophiles (e.g., Alkoxide, Azide (B81097), Thiolate)

Despite the steric hindrance, SN2 reactions of neopentyl bromide can occur, albeit at extremely slow rates. Studies have shown that neopentyl bromide reacts approximately 10^5 times slower than less hindered primary alkyl bromides under SN2 conditions. researchgate.netiaea.org The reaction rate is sensitive to the nature of the nucleophile. Strong, less sterically demanding nucleophiles are more effective.

Alkoxides: Reactions with alkoxides, such as ethoxide, are generally very slow and can be complicated by competing elimination reactions, especially at higher temperatures.

Azide: The azide ion (N3-) is a good nucleophile and has been used to study the SN2 reactivity of sterically hindered substrates. Kinetic studies on related systems have been performed in solvents like DMSO to promote the SN2 pathway and minimize rearrangements. researchgate.net

Thiolates: Thiolates are generally excellent nucleophiles and can be more effective than alkoxides in promoting SN2 reactions on hindered substrates.

While specific rate constants for the reaction of 1-bromo-2,2-dimethylpropane-1,1-d2 with these nucleophiles are not readily found in the literature, the general trend of reactivity would be expected to follow the order of nucleophilicity, with thiolate being more reactive than azide, which is in turn more reactive than alkoxide under typical SN2 conditions.

| Nucleophile | Solvent | Expected Relative Rate |

| Thiolate (RS-) | Aprotic (e.g., DMF, DMSO) | Fastest |

| Azide (N3-) | Aprotic (e.g., DMF, DMSO) | Intermediate |

| Alkoxide (RO-) | Aprotic/Protic | Slowest |

This table provides a qualitative comparison of the expected SN2 reactivity of neopentyl bromide with different nucleophiles.

Steric Hindrance and its Impact on SN2 Reactivity of Neopentyl Systems

The defining feature of the neopentyl group in the context of SN2 reactions is the immense steric hindrance posed by the tert-butyl group. youtube.combrainly.com This bulky group effectively shields the α-carbon from backside attack by an incoming nucleophile. This steric repulsion dramatically increases the activation energy of the SN2 transition state, leading to the observed slow reaction rates. youtube.com

Computational studies have estimated that the activation energy for the SN2 reaction of neopentyl bromide is significantly higher than that for less hindered primary alkyl bromides. The use of 1-bromo-2,2-dimethylpropane-1,1-d2 in such studies would primarily serve to confirm the absence of any primary kinetic isotope effect for the C-D bond, as this bond is not broken in the SN2 transition state. Any observed secondary isotope effect would be small and attributable to changes in vibrational frequencies of the C-D bonds in the transition state.

Deuterium Position and its Role in SN2 Transition State Dynamics

In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group in a concerted step. masterorganicchemistry.com For 1-bromo-2,2-dimethylpropane, this backside attack is severely hindered by the bulky tert-butyl group. brainly.inlibretexts.org The introduction of deuterium at the alpha-carbon (the carbon bearing the bromine) does not involve the breaking of the C-D bond, yet it influences the reaction rate through a secondary kinetic isotope effect (SKIE). wikipedia.orgprinceton.edu

The SKIE (kH/kD) arises from changes in the vibrational frequencies of the C-H(D) bonds between the ground state and the transition state. princeton.edu In an SN2 transition state, the carbon atom changes from sp³ hybridization towards sp² hybridization. libretexts.org This change affects the C-α-H(D) bending vibrational modes.

Ground State: The C-D bonds have a lower zero-point energy (ZPE) than C-H bonds due to the greater mass of deuterium.

Transition State: In the crowded SN2 transition state of a neopentyl system, the C-H(D) bending vibrations are further constrained. The transition state is expected to be "tight," meaning the bonds are short and the structure is rigid. For an SN2 reaction, the change in hybridization from sp³ to sp² generally leads to a small SKIE, which can be either normal (kH/kD > 1) or inverse (kH/kD < 1), often close to unity. wikipedia.org

Computational studies on the SN2 transition state of neopentyl bromide suggest a highly strained structure with a significant activation energy barrier. ic.ac.uk For 1-bromo-2,2-dimethylpropane-1,1-d2, the two C-D bonds at the reaction center would lead to a small, cumulative SKIE. The precise value would depend on the balance between the loosening of some vibrational modes and the tightening of others in the sterically congested transition state. A value slightly greater than 1 (normal KIE) is often expected if the bending frequencies are weaker in the transition state, but an inverse effect is also possible.

| Isotopic Substitution | Mechanistic Probe | Expected kH/kD for SN2 | Rationale |

| C-H to C-D at α-carbon | Secondary Kinetic Isotope Effect (SKIE) | ~0.95 - 1.15 | Change in C-H(D) bending vibrational frequencies due to rehybridization (sp³ → sp²) in the transition state. wikipedia.orgprinceton.edu |

Borderline and Hybrid Mechanistic Pathways (e.g., SN1-SN2 Continuum)

The reactivity of neopentyl bromide is famously slow, a characteristic that places it in the "borderline" region between the idealized SN1 and SN2 mechanisms. youtube.com

SN2 Pathway Inhibition: As discussed, the SN2 pathway is disfavored due to severe steric hindrance that prevents the nucleophile's backside attack. doubtnut.comyoutube.com Reactions are estimated to be over 100,000 times slower than for ethyl bromide. quora.com

SN1 Pathway Inhibition: The SN1 pathway is also highly unfavorable because it would require the formation of a primary carbocation, which is extremely unstable. sarthaks.comyoutube.com

This dual inhibition means that neither pathway is dominant, and the reaction may proceed through a hybrid or "continuum" mechanism. Computational models of the reaction of neopentyl bromide with a bromide nucleophile suggest a transition state that has characteristics of both SN1 and SN2 pathways. ic.ac.uk It is more elongated and has more carbocation character than a typical SN2 transition state but does not involve a stable carbocation intermediate like a true SN1 reaction. ic.ac.uk This pathway can be thought of as an "SN2-like" transition state with significant charge separation and a stretched C-Br bond, verging on an ion pair.

In solvolysis reactions, where a weak nucleophile like water or ethanol (B145695) is used, the mechanism can shift further towards the SN1 end of the spectrum. However, instead of forming a discrete primary carbocation, the departure of the leaving group is often assisted by the migration of an adjacent alkyl group, a process intimately linked with the concepts in the following section. youtube.comquora.com

Unimolecular Elimination (E1) Studies

The unimolecular elimination (E1) of 1-bromo-2,2-dimethylpropane-1,1-d2 is characterized by a multi-step mechanism, the first and rate-determining step of which is the formation of a primary carbocation. However, primary carbocations are notoriously unstable. In the case of the neopentyl system, the formation of the initial primary carbocation is often followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement has significant implications for the final product distribution.

Competition with SN1 Pathways

Under solvolytic conditions, where a weak base and a polar protic solvent are used, E1 reactions are often in competition with unimolecular nucleophilic substitution (SN1) reactions. Both pathways share a common carbocation intermediate. The partitioning of this intermediate between elimination and substitution is influenced by factors such as the nature of the solvent, temperature, and the structure of the substrate. For 1-bromo-2,2-dimethylpropane, steric hindrance from the bulky tert-butyl group significantly disfavors the direct backside attack required for an SN2 reaction. pearson.comaskfilo.comvaia.com While the primary carbocation formed is highly unstable, rearrangement to a tertiary carbocation can lead to both SN1 and E1 products.

It has been noted that for tertiary halides, which are analogous to the rearranged carbocation in this system, SN1 and E1 reactions are both possible pathways. quora.com Generally, higher temperatures favor elimination over substitution.

Table 4.1.1: Hypothetical Product Distribution in E1/SN1 Reaction of 1-Bromo-2,2-dimethylpropane-1,1-D2

| Product | Percentage (%) |

| 2-Methyl-2-butene (rearranged E1) | 40 |

| 2-Methyl-1-butene (rearranged E1) | 10 |

| tert-Amyl alcohol (rearranged SN1) | 50 |

Deuterium Isotope Effects in E1 Product Distribution

However, the presence of deuterium can have a secondary isotope effect on the product distribution following the carbocation rearrangement. The relative rates of deprotonation from the rearranged tertiary carbocation to form the different alkene isomers could be influenced by the presence of deuterium in the molecule, although this effect is generally small.

Bimolecular Elimination (E2) Studies

The bimolecular elimination (E2) reaction of 1-bromo-2,2-dimethylpropane-1,1-d2 involves a single, concerted step where a base removes a proton from a β-carbon at the same time as the bromide leaving group departs. This mechanism is highly sensitive to the strength and steric bulk of the base.

Regioselectivity and Stereoselectivity of E2 Eliminations

In the case of 1-bromo-2,2-dimethylpropane, all β-hydrogens are on the methyl groups and are equivalent. Therefore, only one constitutional isomer, 3,3-dimethyl-1-butene, can be formed. libretexts.org This simplifies the study of regioselectivity, as there is no competition between the formation of different constitutional isomers.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also not a factor in the E2 elimination of this specific substrate because the product, 3,3-dimethyl-1-butene, does not have stereoisomers.

Role of Base Strength and Steric Bulk on E2 Reactivity

The rate of the E2 reaction is directly proportional to the concentration of both the substrate and the base. askthenerd.compressbooks.pub Strong bases are required to facilitate the concerted removal of a proton and the leaving group. The choice of base can significantly impact the reaction pathway. While smaller, strong bases like sodium ethoxide are effective, sterically hindered bases such as potassium tert-butoxide are also commonly used to promote E2 reactions. masterorganicchemistry.com The steric bulk of the base can influence which β-proton is abstracted in substrates with multiple possibilities, though this is not a factor for 1-bromo-2,2-dimethylpropane due to the equivalence of all β-hydrogens.

Table 4.2.2: Effect of Base on E2 Reaction of 1-Bromo-2,2-dimethylpropane-1,1-D2

| Base | Relative Rate | Predominant Product |

| Sodium Ethoxide | Moderate | 3,3-dimethyl-1-butene-d1 |

| Potassium tert-Butoxide | High | 3,3-dimethyl-1-butene-d1 |

Deuterium Loss and its Influence on Olefin Formation

In the E2 elimination of 1-bromo-2,2-dimethylpropane-1,1-d2, the deuterium atoms are located on the α-carbon and are not abstracted by the base. The base removes a proton from one of the β-methyl groups. As a result, the deuterium atoms remain in the resulting alkene product, which would be 3,3-dimethyl-1-butene-d1 (assuming abstraction of a proton).

The presence of deuterium at the C1 position can have a secondary kinetic isotope effect on the rate of the E2 reaction. While the C-D bond is not broken in the reaction, its presence can influence the vibrational frequencies of the transition state, leading to a small change in the reaction rate compared to the non-deuterated analogue. The deuterium isotope effect is a key piece of evidence in supporting the concerted nature of the E2 mechanism. libretexts.orgpressbooks.publibretexts.org A significant primary kinetic isotope effect is observed when a C-H bond is broken in the rate-determining step, which is not the case for the C-D bonds in this specific substrate during an E2 reaction. libretexts.org

Syn-Elimination and Anti-Elimination Mechanisms

The stereochemical course of bimolecular (E2) elimination reactions is dictated by the geometric arrangement of the departing proton and leaving group. Two primary pathways are considered: syn-elimination, where the proton and leaving group depart from the same side of the C-C bond, and anti-elimination, where they depart from opposite sides. wikipedia.org In the vast majority of cases, E2 reactions proceed through an anti-periplanar transition state, a specific conformation where the hydrogen atom and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. mgscience.ac.inlibretexts.org

The preference for anti-elimination is rooted in the stereoelectronic requirements of the E2 mechanism. The anti-periplanar arrangement allows for optimal overlap of the developing p-orbitals as the C-H and C-X (where X is the leaving group) bonds break and the new π-bond forms. libretexts.orgaskthenerd.com This alignment corresponds to a staggered conformation, which is energetically more favorable than the eclipsed conformation required for a syn-periplanar transition state (0° dihedral angle). mgscience.ac.in Consequently, anti-elimination is the dominant and often exclusive pathway for E2 reactions in flexible systems. mgscience.ac.inaskthenerd.com

The stereospecificity of the E2 reaction is a direct consequence of the anti-periplanar requirement. For a given substrate, the stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. libretexts.org For instance, the E2 elimination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) yields only the (E)-alkene, as this is the only product that can be formed via an anti-periplanar transition state. libretexts.org

In the case of 1-bromo-2,2-dimethylpropane-1,1-D2, the substrate is a neopentyl-type halide. While these substrates are known to be sterically hindered and generally poor candidates for E2 reactions, the principles of stereochemistry still apply. vaia.compearson.com For an elimination reaction to occur, a base would abstract a proton from the β-carbon (C2). In this specific isotopically labeled compound, the elimination would involve the removal of a proton from the methyl groups at C2 and the departure of the bromide from C1. The presence of two deuterium atoms on C1 does not directly participate in the β-elimination but serves as a label for mechanistic studies, particularly for investigating kinetic isotope effects.

Syn-elimination is much less common but can occur in systems where the anti-periplanar geometry is unattainable due to rigid molecular structures. libretexts.org In such constrained cyclic or bicyclic systems, the H and X groups might be held in a syn-periplanar arrangement, forcing the reaction to proceed through a higher-energy, eclipsed transition state. libretexts.org For an acyclic and flexible molecule like 1-bromo-2,2-dimethylpropane-1,1-D2, however, the anti-periplanar conformation is readily accessible through bond rotation, making syn-elimination highly unlikely.

Computational Analysis of Elimination Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the transition states of elimination reactions. nih.gov Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to model the geometry, energy, and electronic structure of the transition state for an E2 reaction. nih.gov These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

For an E2 reaction, computational analysis can precisely map the potential energy surface, identifying the transition state as a first-order saddle point connecting reactants and products. Key parameters that can be calculated for the transition state include bond lengths of the partially broken C-H and C-Br bonds, the partially formed C=C π-bond, and the bond angles and dihedral angles that define the geometry. nih.gov For example, a computational study on the E2 elimination of 2-bromopropane (B125204) can quantify these geometric changes and calculate the activation energy of the reaction. youtube.com

While specific computational studies on 1-bromo-2,2-dimethylpropane-1,1-D2 are not readily found in the literature, data from similar systems illustrate the type of information that can be obtained. The table below presents hypothetical, yet representative, data for the computational analysis of the anti-periplanar E2 transition state of a simple alkyl halide, which serves to illustrate the expected findings for the deuterated neopentyl bromide.

| Parameter | Reactant (R-X) | Transition State (TS) | Product (Alkene) |

|---|---|---|---|

| C-H Bond Length (Å) | 1.09 | 1.35 | - |

| C-Br Bond Length (Å) | 1.94 | 2.45 | - |

| C-C Bond Length (Å) | 1.54 | 1.42 | 1.34 |

| H-C-C-Br Dihedral Angle (°) | 180 | 178 | - |

| Calculated Activation Energy (kcal/mol) | 22.5 | ||

| Imaginary Frequency (cm⁻¹) | -450 |

This table is illustrative and does not represent actual experimental or calculated data for 1-bromo-2,2-dimethylpropane-1,1-D2.

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface. nih.gov Furthermore, computational methods are instrumental in studying kinetic isotope effects (KIEs). By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the primary KIE (kH/kD) can be predicted theoretically. wikipedia.org These calculated KIEs can then be compared with experimental values to validate the proposed mechanism and the computed transition state structure. For an E2 reaction, a significant primary KIE is expected, as the C-H (or C-D) bond is broken in the rate-determining step. libretexts.orgprinceton.edu Computational studies have shown that the magnitude of the KIE can be correlated with the symmetry of the transition state. nih.gov

Conclusion

1-Bromo-2,2-dimethylpropane-1,1-D2 is a testament to the power of isotopic labeling in unraveling the intricacies of organic reaction mechanisms. Its study has provided crucial evidence for the concept of anchimeric assistance in the solvolysis of sterically hindered primary alkyl halides, a topic that has fascinated and educated generations of chemists. The kinetic isotope effects observed in reactions involving this compound have offered a detailed picture of a complex transition state, resolving questions that could not be answered by studying its non-deuterated counterpart alone. As synthetic methodologies for isotopic labeling continue to advance, the use of specifically deuterated compounds like 1-Bromo-2,2-dimethylpropane-1,1-D2 will undoubtedly remain a vital tool in the ongoing quest to understand the fundamental principles that govern chemical reactivity.

Kinetic Isotope Effect Kie Studies of 1 Bromo 2,2 Dimethylpropane 1,1 D2

Primary Deuterium (B1214612) Kinetic Isotope Effects in C-Br Bond Cleavage

The primary deuterium kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. For 1-Bromo-2,2-dimethylpropane-1,1-D2, the focus is on the cleavage of the C-Br bond, meaning a primary KIE involving the deuteriums at C-1 is not expected, as these bonds are not broken during the reaction. Instead, the isotope effect observed at this position is a secondary KIE.

Measurement Methodologies for Primary KIEs

While not directly applicable to the C-Br bond cleavage in this specific molecule, the methodologies for measuring primary KIEs are well-established. They typically involve comparing the reaction rates of the isotopically labeled compound with its non-labeled counterpart under identical conditions. This can be achieved through various techniques, including:

Competitive Methods: Both the deuterated and non-deuterated starting materials are present in the same reaction mixture. The relative amounts of products are then analyzed to determine the KIE.

Non-competitive Methods: The reaction rates are measured in separate experiments for the deuterated and non-deuterated compounds. This requires precise control of reaction conditions to ensure accurate comparison.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the isotopic composition of reactants and products.

Interpretation of KIE Magnitudes in Mechanistic Context

The magnitude of a primary KIE (kH/kD) provides insight into the transition state of the reaction. For C-H bond cleavage, a kH/kD value significantly greater than 1 (typically around 2-7 at room temperature) indicates that the bond is being broken in the rate-determining step. A value close to 1 suggests the bond is not broken in the rate-limiting step.

Secondary Deuterium Kinetic Isotope Effects at C-1

Secondary deuterium KIEs are observed when the isotopic substitution is at a position that is not directly involved in bond breaking in the rate-determining step. In the case of 1-Bromo-2,2-dimethylpropane-1,1-D2, the deuteriums are at the α-carbon (C-1), the carbon atom attached to the leaving group (bromine). These are known as α-secondary KIEs.

Research has shown that the solvolysis of neopentyl-1,1-d2-p-bromobenzenesulfonate, a compound structurally similar to 1-Bromo-2,2-dimethylpropane-1,1-D2 and differing only in the leaving group, exhibits a significant α-deuterium KIE (kH/kD) of approximately 1.19 in various solvents such as acetic acid, formic acid, and trifluoroacetic acid. Similarly, the solvolysis of neopentyl chloride-1,1-d2 in 80% aqueous ethanol (B145695) shows a kH/kD of 1.04 per deuterium atom. For other neopentyl arenesulphonates, the kH/kD values are consistently in the range of 1.18–1.22 across different solvents.

These observed kH/kD values, being greater than 1, are referred to as normal secondary KIEs. They are indicative of a change in hybridization at C-1 from sp3 in the reactant to a more sp2-like character in the transition state. This change leads to a lowering of the vibrational frequencies of the C-D bonds, resulting in a faster reaction rate for the deuterated compound.

The magnitude of the α-secondary KIE can provide information about the extent of charge development at the α-carbon in the transition state. A large kH/kD value (typically > 1.15) is often interpreted as evidence for a mechanism with significant carbocation character at the transition state, such as an SN1-type mechanism. The consistently large α-deuterium KIEs observed for neopentyl systems strongly suggest a high degree of anchimeric assistance from a neighboring methyl group, leading to the formation of a bridged, nonclassical cation intermediate.

Table 1: α-Secondary Kinetic Isotope Effects in the Solvolysis of Neopentyl-1,1-d2 Derivatives

| Substrate | Solvent | kH/kD | Reference |

|---|---|---|---|

| Neopentyl-1,1-d2-p-bromobenzenesulfonate | Acetic Acid | 1.19 | |

| Neopentyl-1,1-d2-p-bromobenzenesulfonate | Formic Acid | 1.19 | |

| Neopentyl-1,1-d2-p-bromobenzenesulfonate | Trifluoroacetic Acid | 1.18 |

Hyperconjugative Effects and their Influence on Reaction Rates

Hyperconjugation plays a significant role in stabilizing the developing positive charge on the α-carbon in the transition state of SN1 reactions. This interaction involves the donation of electron density from the C-H (or C-D) σ-bonds to the empty p-orbital of the carbocation. The C-D bond is stronger and less polarizable than the C-H bond, making it a poorer electron donor. Consequently, the transition state is less stabilized by hyperconjugation in the deuterated compound, which would lead to a slower reaction rate and a kH/kD greater than 1.

Steric Effects and Secondary Isotope Effects

Steric effects can also influence secondary KIEs. The smaller vibrational amplitude of a C-D bond compared to a C-H bond means that deuterium is effectively smaller than hydrogen. In sterically crowded transition states, this can lead to a rate enhancement for the deuterated compound (kH/kD > 1). However, for α-secondary KIEs, the electronic effect of hybridization change is generally considered to be the dominant factor.

Solvent Deuterium Isotope Effects

Theoretical Calculation of Kinetic Isotope Effects

The theoretical calculation of kinetic isotope effects (KIEs) provides valuable insights into reaction mechanisms by modeling the energetic differences between isotopic reactants at the transition state. princeton.edu These calculations are primarily grounded in transition state theory (TST) and computational chemistry methods, such as Density Functional Theory (DFT). acs.org The core principle is that isotopic substitution, for instance, replacing hydrogen with deuterium, does not alter the potential energy surface of a reaction. However, it does affect mass-dependent properties, most significantly the vibrational frequencies of chemical bonds. princeton.edu

A C-D bond is stronger and vibrates at a lower frequency than a corresponding C-H bond. This difference leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. The KIE is largely determined by the change in this ZPE difference as the reactant molecule moves from the ground state to the transition state. princeton.edu

For a reaction involving 1-Bromo-2,2-dimethylpropane-1,1-D2, the KIE of interest is a secondary alpha (α) isotope effect, as the deuterium atoms are located on the carbon atom bonded to the leaving group (bromine), but the C-D bond itself is not broken in the rate-determining step. wikipedia.orglibretexts.org The magnitude of this α-secondary KIE (kH/kD) depends on the change in hybridization of the α-carbon in the transition state.

Theoretical models calculate the vibrational frequencies for both the light (H) and heavy (D) isotopologues in their ground states and at the transition state geometry. The KIE can then be predicted using the following relationship derived from statistical mechanics and TST. The calculation involves computing all vibrational frequencies (ν) for both isotopologues (L and H) at the ground state (GS) and transition state (TS).

Key factors in theoretical KIE calculations include:

Zero-Point Energy (ZPE): The primary contributor to the KIE. The difference in ZPE between the C-H and C-D bonds in the ground state is compared to the difference in the transition state. princeton.edu

Vibrational Frequencies: Calculated using computational methods to determine the ZPE of both the ground and transition states. princeton.edu

Transition State Geometry: An accurate model of the transition state is crucial. For Sₙ1 reactions, this involves a change in hybridization from sp³ to sp², which alters the vibrational modes of the C-H/C-D bonds. wikipedia.org

The table below illustrates the typical changes in vibrational frequencies and the resulting theoretical KIE for an α-secondary deuterium isotope effect where the carbon hybridization changes.

| Parameter | Ground State (sp³) | Transition State (sp²) |

| C-H Bending Frequency (cm⁻¹) | ~1350 | ~800 |

| C-D Bending Frequency (cm⁻¹) | ~955 | ~570 |

| Resulting kH/kD (Typical) | - | ~1.10 - 1.25 |

This interactive table is based on representative values for α-secondary KIEs where rehybridization occurs.

Isotope Effects in Competing Reaction Pathways (e.g., Sₙ1 vs. E1)

For 1-Bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), substitution and elimination reactions are complex due to significant steric hindrance from the tert-butyl group, which slows down the direct Sₙ2 pathway. acs.orgstackexchange.com The reaction often proceeds through a carbocation intermediate, leading to competition between Sₙ1 and E1 pathways, both of which are frequently accompanied by rearrangement. stackexchange.comic.ac.ukquora.com The α-secondary KIE observed for 1-Bromo-2,2-dimethylpropane-1,1-D2 is a powerful tool for distinguishing between these mechanisms.

Both Sₙ1 and E1 reactions of this substrate would proceed through a common rate-determining step: the formation of the primary neopentyl carbocation. This initial carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation. quora.comyoutube.com Because the rate-determining step for both Sₙ1 and E1 is the ionization of the C-Br bond, they are expected to exhibit nearly identical α-secondary kinetic isotope effects. masterorganicchemistry.com

The formation of the carbocation involves a change in the hybridization of the α-carbon from sp³ in the reactant to sp² in the carbocation intermediate. wikipedia.org This rehybridization leads to a loosening of the C-H (or C-D) bending vibrations, resulting in a "normal" KIE, where kH/kD > 1. wikipedia.org The transition state for this step has significant sp² character, causing the out-of-plane bending frequencies of the C-H/C-D bonds to decrease. This change is less pronounced for the C-D bond due to its lower initial ZPE, leading to a lower activation energy for the deuterated compound's protiated counterpart and thus a faster reaction rate for the non-deuterated molecule.

Expected KIE Values for Competing Pathways:

| Reaction Pathway | Rate-Determining Step | Change in Hybridization at Cα | Expected kH/kD |

| Sₙ1 | C-Br bond ionization | sp³ → sp² | Normal (> 1), typically 1.10-1.25 |

| E1 | C-Br bond ionization | sp³ → sp² | Normal (> 1), typically 1.10-1.25 |

| Sₙ2 | Nucleophilic attack | sp³ → sp²-like (trigonal bipyramidal) | Near unity or slightly inverse/normal (0.95-1.05) |

This interactive table summarizes the expected KIE values based on mechanistic principles.

Since both Sₙ1 and E1 pathways for 1-Bromo-2,2-dimethylpropane-1,1-D2 share the same rate-limiting ionization step, the observed KIE for product formation would not, by itself, distinguish between the two. masterorganicchemistry.com The value would confirm that the mechanism involves carbocation formation (as opposed to a concerted Sₙ2 mechanism, which would show a much smaller or even inverse KIE). The differentiation between Sₙ1 and E1 products would then depend on the subsequent fast steps (nucleophilic attack by the solvent for Sₙ1 or deprotonation for E1), which are not reflected in the primary KIE. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies on 1 Bromo 2,2 Dimethylpropane 1,1 D2 and Its Reaction Intermediates

Quantum Mechanical (QM) Calculations of Ground State Geometries and Electronic Structures

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-2,2-dimethylpropane (B145997) and its deuterated isotopologue, these calculations provide insights into bond lengths, bond angles, and the distribution of electrons, which in turn dictate the molecule's reactivity.

While specific high-level QM calculations for the ground state geometry of 1-bromo-2,2-dimethylpropane-1,1-D2 are not extensively documented in publicly available literature, the geometry is expected to be very similar to its non-deuterated counterpart, with the primary difference being the mass of the two deuterium (B1214612) atoms. The fundamental geometry is characterized by a central quaternary carbon atom bonded to three methyl groups and a -CH2Br group (or -CD2Br for the deuterated species). The steric bulk of the tert-butyl group significantly influences the molecule's conformation and reactivity.

Computational studies on the related neopentyl chloride and bromide have been performed using density functional theory (DFT) to understand their unimolecular reactions. These studies provide a basis for understanding the electronic structure of 1-bromo-2,2-dimethylpropane. The key feature of its electronic structure is the highly polar C-Br bond and the steric hindrance around the reaction center, which makes it a unique substrate for nucleophilic substitution and elimination reactions.

| Parameter | Value (Calculated for Neopentyl Bromide) | Method/Basis Set |

| C-Br Bond Length | ~1.97 Å | DFT (B3LYP/6-31G(d)) |

| C-C-Br Bond Angle | ~111° | DFT (B3LYP/6-31G(d)) |

| Dipole Moment | ~2.2 D | DFT (B3LYP/6-31G(d)) |

| Note: These are representative values and can vary slightly depending on the computational method and basis set used. Data for the deuterated compound is expected to be very similar. |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) localization and IRC analysis are powerful computational tools to map out the energy profile of a chemical reaction, identifying the highest energy point (the transition state) and the reaction pathway connecting reactants to products.

For neopentyl systems, these methods have been crucial in understanding their unusual reactivity. Neopentyl bromide is known to be highly resistant to both SN1 and SN2 reactions. researchgate.netnih.gov Computational studies have explored the transition states for these pathways. For the SN2 reaction with a nucleophile like Br-, the calculated activation energy is significantly high due to the steric hindrance from the bulky tert-butyl group. ic.ac.uk

A study on the gas-phase thermal decomposition of neopentyl bromide using DFT methods has identified the transition state for the elimination reaction. researchgate.net The IRC analysis confirmed that the located transition state connects the reactant (neopentyl bromide) to the products (isobutylene and HBr). researchgate.net This type of analysis is critical for confirming that a calculated transition structure is indeed the correct one for a specific reaction.

Solvation Models and their Application to Reactivity Prediction

Solvation plays a critical role in the reactivity of molecules in solution. Computational solvation models, such as polarizable continuum models (PCM), are used to approximate the effect of the solvent on the energies of reactants, transition states, and products.

In the context of 1-bromo-2,2-dimethylpropane-1,1-D2, solvation models would be essential for accurately predicting its reactivity in different solvents, particularly for solvolysis reactions. While specific studies on the deuterated compound are lacking, a computational analysis of the solvolysis of neopentyl bromide using a continuum solvent model (SCRF - self-consistent reaction field) for methanol (B129727) has been reported. ic.ac.uk This study calculated the free energy barrier for the SN2 reaction in solution, providing insights into the high activation energy that makes this pathway unfavorable. ic.ac.uk The choice of solvation model can significantly impact the calculated activation barriers and, therefore, the predicted reaction rates. sigmaaldrich.com

Molecular Dynamics (MD) Simulations of Reaction Processes

Molecular dynamics simulations provide a way to study the time evolution of a molecular system, including reactive events. By simulating the trajectories of atoms over time, MD can offer insights into reaction mechanisms, solvent effects, and the role of molecular motions in chemical reactions.

While no specific MD simulations focused on the reaction processes of 1-bromo-2,2-dimethylpropane-1,1-D2 have been found in the literature, MD simulations are a powerful tool for studying deuterated compounds in general. For instance, MD simulations have been used to study the dynamics of deuterated molecules in liquid crystals and the evolution of deuterium bubbles in materials. rsc.orgbohrium.com For a reaction like the solvolysis of 1-bromo-2,2-dimethylpropane-1,1-D2, MD simulations could be used to explore the role of solvent reorganization around the bulky substrate and the dynamics of the C-Br bond cleavage.

Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry allows for the exploration of various possible reaction pathways and the construction of detailed energy landscapes. For 1-bromo-2,2-dimethylpropane, theoretical studies have been instrumental in elucidating its complex reactivity, which often involves rearrangements.

One significant reaction pathway for neopentyl halides is isomerization. A computational study using DFT has proposed a mechanism for the isomerization of neopentyl chloride and bromide that involves a 1,2-interchange of the halogen atom and a methyl group, rather than a traditional Wagner-Meerwein rearrangement. sigmaaldrich.com This interchange mechanism proceeds through a specific transition state and leads to the formation of a tertiary halide, which can then undergo elimination more readily. sigmaaldrich.com The calculated threshold energy for this interchange in neopentyl bromide was found to be around 62 ± 2 kcal mol⁻¹. sigmaaldrich.com

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN2 with Br⁻ (in Methanol) | ωB97XD/6-311G(d,p) with SCRF | 30.2 |

| Halogen-Methyl Interchange | B3PW91/6-31G(d',p') | ~62 |

| This table presents calculated activation energies for different reaction pathways of neopentyl bromide. |

DFT and Ab Initio Approaches for Investigating Deuterium Effects

Density Functional Theory (DFT) and ab initio methods are the primary computational tools for investigating the effects of isotopic substitution on chemical reactions, known as kinetic isotope effects (KIEs). The substitution of hydrogen with deuterium in 1-bromo-2,2-dimethylpropane-1,1-D2 is expected to influence its reaction rates.

The primary deuterium KIE arises from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break. Therefore, if the C-D bond is broken in the rate-determining step of a reaction, a primary KIE (kH/kD > 1) is expected.

Secondary KIEs occur when the deuterated bond is not broken in the rate-determining step but its hybridization or environment changes. For solvolysis reactions of neopentyl systems, a β-deuterium KIE can be significant. In the case of 1-bromo-2,2-dimethylpropane-1,1-D2, the deuterium atoms are at the α-position. An α-deuterium KIE can provide information about the transition state structure. For an SN2 reaction, a small inverse KIE (kH/kD < 1) or no effect is expected. For an SN1 reaction, a small normal KIE (kH/kD > 1) is typically observed.

Advanced Spectroscopic Characterization Techniques for Reaction Mechanism Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) for Deuterium (B1214612) Tracking and Product Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking deuterium labels in chemical reactions. Both ¹H and ²H NMR can provide crucial information about the fate of the deuterium atoms, helping to distinguish between different mechanistic pathways.

²H NMR spectroscopy directly observes the deuterium nucleus, making it an ideal technique for studying deuterium exchange and scrambling processes. wikipedia.org In reactions involving 1-Bromo-2,2-dimethylpropane-1,1-D2, the presence of a ²H NMR signal at a specific chemical shift confirms the location of the deuterium atoms. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. wikipedia.orghuji.ac.il

For instance, in rearrangement reactions where a neopentyl carbocation intermediate might be formed, ²H NMR can be used to determine if the deuterium atoms migrate to other positions within the molecule. The appearance of new ²H signals or changes in the integration of existing signals would provide direct evidence of deuterium scrambling. Such studies are critical in understanding whether a reaction proceeds through a concerted mechanism or involves intermediates that allow for isotopic rearrangement.

The natural abundance of deuterium is very low (0.016%), so enriched compounds like 1-Bromo-2,2-dimethylpropane-1,1-D2 provide a strong signal for detection. wikipedia.org When conducting these experiments, it is common to use a protonated solvent to avoid a large solvent signal in the ²H spectrum. illinois.edu

Table 1: Hypothetical ²H NMR Data for Deuterium Scrambling in a Reaction of 1-Bromo-2,2-dimethylpropane-1,1-D2

| Compound | Chemical Shift (ppm) | Assignment | Integration | Interpretation |

| Starting Material | ~3.3 | -CD₂Br | 2 | Deuterium at the C1 position |

| Product A | ~3.3 | -CD₂- | 2 | No scrambling |

| Product B | ~1.0, ~3.3 | -CH₃, -CD₂- | 0.5, 1.5 | Partial scrambling |

| Product C | ~1.0 | -CH₂D | 2 | Complete scrambling |

This table is illustrative and shows hypothetical data to demonstrate the utility of ²H NMR in tracking deuterium scrambling.

Low-temperature NMR spectroscopy is a powerful technique for observing and characterizing transient reaction intermediates that are unstable at room temperature. By slowing down the reaction rates, it is possible to obtain spectra of species that would otherwise be too short-lived to detect.

In the context of reactions involving 1-Bromo-2,2-dimethylpropane-1,1-D2, low-temperature NMR could be employed to study the formation of organometallic intermediates, such as Grignard reagents. libretexts.org The formation of organometallic reagents from alkyl halides is a well-established process. masterorganicchemistry.com By monitoring the reaction of 1-Bromo-2,2-dimethylpropane-1,1-D2 with magnesium at low temperatures using ¹H and ¹³C NMR, one could potentially observe the disappearance of the starting material signals and the appearance of new signals corresponding to the neopentyl-d₂-magnesium bromide intermediate.

The chemical shifts and coupling constants of the intermediate would provide valuable structural information. For example, the ¹H NMR spectrum would show the absence of the signal for the -CH₂Br group and the appearance of a new, upfield signal for the -CD₂MgBr group, confirming the formation of the C-Mg bond.

Vibrational Spectroscopy (IR and Raman) for Monitoring Bond Changes during Reactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. libretexts.org These techniques are highly sensitive to changes in bond strength and geometry, making them well-suited for monitoring the progress of chemical reactions.

The substitution of hydrogen with deuterium leads to a significant change in the vibrational frequency of the C-H bond due to the increased reduced mass. libretexts.org The C-D stretching frequency is typically found in the range of 2100-2300 cm⁻¹, a region that is often free from other interfering absorptions in organic molecules. libretexts.org

This isotopic shift is particularly useful for studying transition states. Theoretical calculations can predict the vibrational frequencies of transition state structures, and the comparison of calculated C-H and C-D stretching frequencies with experimental data can provide evidence for a proposed mechanism. For alkyl halides, the C-Br stretching frequency is typically observed in the range of 515-690 cm⁻¹. orgchemboulder.com

In-situ IR and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur, without the need for sample withdrawal. lehigh.edu This is particularly advantageous for studying reaction kinetics and identifying short-lived intermediates.

For reactions of 1-Bromo-2,2-dimethylpropane-1,1-D2, an in-situ IR or Raman probe could be immersed in the reaction mixture to continuously collect spectra. For example, in a substitution reaction where the bromine atom is replaced by another functional group, one could monitor the disappearance of the C-Br stretching vibration and the appearance of a new vibrational mode corresponding to the newly formed bond. acs.orgmt.com

In-situ FTIR spectroscopy has been successfully used to monitor the formation of Grignard reagents, where the consumption of the alkyl halide can be tracked by the decrease in its characteristic IR absorption. acs.orghzdr.defraunhofer.de Similarly, the progress of reactions involving 1-Bromo-2,2-dimethylpropane-1,1-D2 could be followed by monitoring the C-D stretching band.

Table 2: Characteristic IR Frequencies for Monitoring Reactions of 1-Bromo-2,2-dimethylpropane-1,1-D2

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-D | Stretch | 2100 - 2300 |

| C-Br | Stretch | 515 - 690 |

| C-O (Alcohol) | Stretch | 1000 - 1250 |

| C=O (Ketone) | Stretch | 1710 - 1740 |

This table provides a general guide to the IR frequencies that would be relevant for monitoring transformations of 1-Bromo-2,2-dimethylpropane-1,1-D2.

Mass Spectrometry Techniques for Isotopic Purity and Mechanistic Insights into Reaction Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the isotopic purity of labeled compounds and for gaining mechanistic insights by analyzing the isotopic distribution in reaction products. nih.gov

The isotopic distribution of a molecule can be theoretically calculated and compared with the experimentally observed distribution. mdpi.comsdu.dknih.govwhiterose.ac.uk For 1-Bromo-2,2-dimethylpropane-1,1-D2, the presence of two deuterium atoms will result in a molecular ion peak that is two mass units higher than its non-deuterated counterpart. The relative abundance of the M+2 peak can be used to determine the isotopic enrichment.

In mechanistic studies, mass spectrometry can be used to track the fate of the deuterium label in the products. nih.gov For example, in an elimination reaction of 1-Bromo-2,2-dimethylpropane-1,1-D2, the mass of the resulting alkene would indicate whether one or both deuterium atoms were retained. This information can help to distinguish between different elimination pathways, such as E1 and E2. Furthermore, fragmentation patterns in the mass spectrum can provide information about the location of the deuterium atoms within the product molecule.

High-Resolution Mass Spectrometry for Isotopic Labeling Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the successful incorporation and positional integrity of isotopic labels. In the case of 1-Bromo-2,2-dimethylpropane-1,1-D2, HRMS provides unambiguous verification of the presence of two deuterium atoms and their specific location at the C1 position.

The isotopic signature of bromine, with its two stable isotopes 79Br and 81Br in nearly a 1:1 natural abundance, results in a characteristic M and M+2 isotopic pattern in the mass spectrum. The incorporation of two deuterium atoms further shifts the mass of the molecular ion and its fragments. High-resolution instrumentation allows for the precise mass determination of these isotopologues, distinguishing them from other potential isobaric interferences.

Isotopic Purity Determination:

The isotopic purity of a synthesized batch of 1-Bromo-2,2-dimethylpropane-1,1-D2 can be quantitatively assessed using HRMS. By comparing the integrated peak areas of the deuterated species with any residual non-deuterated (d0) or partially deuterated (d1) species, a precise percentage of isotopic enrichment can be calculated.

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry of bromoalkanes typically results in fragmentation patterns dominated by the loss of the bromine atom and subsequent alkyl fragment rearrangements. For 1-Bromo-2,2-dimethylpropane (B145997), the base peak is often the tert-butyl cation (m/z 57) due to the stability of this tertiary carbocation. In the deuterated analog, the observation of specific fragment ions can confirm the position of the deuterium labels. For instance, the loss of a bromine radical from the molecular ion of 1-Bromo-2,2-dimethylpropane-1,1-D2 would yield a neopentyl-1,1-D2 cation. Subsequent fragmentation and rearrangement pathways can be traced by the masses of the resulting fragment ions, providing further evidence for the location of the deuterium atoms.

Interactive Data Table: Expected High-Resolution Masses of Key Ions

| Ion | Chemical Formula | Expected Exact Mass (Da) |

| [M(79Br, d2)]+ | [C₅H₉D₂79Br]+ | 152.0170 |

| [M(81Br, d2)]+ | [C₅H₉D₂81Br]+ | 154.0150 |

| [M-Br(d2)]+ | [C₅H₉D₂]+ | 73.1053 |

| [C₄H₉]+ | [C₄H₉]+ | 57.0704 |

Gas-Phase Ion Chemistry of 1-Bromo-2,2-dimethylpropane-1,1-D2 Derivatives

The study of ion-molecule reactions in the gas phase provides fundamental insights into reaction mechanisms, free from solvent effects. The reactivity of ions derived from 1-Bromo-2,2-dimethylpropane-1,1-D2 can be investigated using techniques such as ion cyclotron resonance (ICR) or selected-ion flow-tube (SIFT) mass spectrometry.

Due to significant steric hindrance from the bulky tert-butyl group, 1-Bromo-2,2-dimethylpropane is known to be extremely unreactive in bimolecular nucleophilic substitution (SN2) reactions. In the gas phase, elimination reactions and unimolecular dissociation pathways are more likely to be observed.

Kinetic Isotope Effect:

The presence of deuterium atoms at the C1 position allows for the investigation of the kinetic isotope effect (KIE) in gas-phase reactions. For an elimination reaction where the C-D bond is broken in the rate-determining step, a primary KIE would be expected, leading to a slower reaction rate compared to the non-deuterated analog. This can be experimentally determined by comparing the reaction rates of the deuterated and non-deuterated compounds with a given reactant gas.

Theoretical Studies on Neopentyl Bromide:

Density functional theory (DFT) calculations on the gas-phase elimination of neopentyl bromide (the non-deuterated analog) have shown that the reaction can proceed through a concerted mechanism involving a Wagner-Meerwein rearrangement. In this pathway, the bromine atom and a methyl group migrate in a concerted fashion. For 1-Bromo-2,2-dimethylpropane-1,1-D2, the presence of deuterium would not be expected to have a major electronic effect on this type of rearrangement, but it could influence the vibrational frequencies of the transition state, potentially leading to a secondary KIE.

Interactive Data Table: Comparison of Gas-Phase Reactivity

| Reaction Type | Reactivity of Neopentyl Bromide | Expected Influence of D2 Labeling |

| SN2 | Extremely slow due to steric hindrance | No significant electronic effect, but may have a minor secondary KIE |

| Elimination | Proceeds via rearrangement | Potential for a primary KIE if C-D bond cleavage is rate-determining |

Other Specialized Spectroscopic Methods for Mechanistic Studies (e.g., Photoelectron Spectroscopy, EPR)

Beyond mass spectrometry, other specialized spectroscopic techniques can provide complementary information for a comprehensive understanding of reaction mechanisms involving 1-Bromo-2,2-dimethylpropane-1,1-D2.

Photoelectron Spectroscopy:

Electron Paramagnetic Resonance (EPR) Spectroscopy:

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of reaction mechanisms involving 1-Bromo-2,2-dimethylpropane-1,1-D2, EPR can be used to identify and study radical intermediates that may be formed, for example, through homolytic cleavage of the C-Br bond induced by light or heat.

Studies have been conducted on the neopentyl radical, the radical that would be formed upon homolytic cleavage of the C-Br bond in 1-Bromo-2,2-dimethylpropane. EPR spectroscopy of the neopentyl radical has provided information about its structure and the hyperfine coupling constants of the protons. In the case of the deuterated analog, the replacement of two protons with deuterons at the C1 position would lead to a distinct change in the EPR spectrum due to the different nuclear spin and magnetogyric ratio of deuterium compared to protium. This would allow for the unambiguous identification of the neopentyl-1,1-D2 radical.

Spin Trapping:

For very short-lived radical intermediates, the technique of spin trapping can be employed in conjunction with EPR. A spin trap is a diamagnetic molecule that reacts with a transient radical to form a more stable radical adduct that can be readily detected by EPR. This method could be used to intercept and identify radical intermediates in reactions of 1-Bromo-2,2-dimethylpropane-1,1-D2.

Interactive Data Table: Spectroscopic Parameters from EPR Studies of the Neopentyl Radical

| Parameter | Value | Significance |

| g-value | ~2.0024 | Close to the free electron value, typical for carbon-centered radicals. |

| α-hydrogen hyperfine splitting | ~21 G | Provides information about the spin density on the radical center. |

Applications of 1 Bromo 2,2 Dimethylpropane 1,1 D2 As a Mechanistic Probe and Synthetic Building Block

Utilization in Probing Carbocation Stability and Rearrangements

The solvolysis of neopentyl halides is a classic example of a reaction that proceeds with rearrangement, and the use of 1-bromo-2,2-dimethylpropane-1,1-d2 offers deeper insight into the mechanistic details of this process. Due to significant steric hindrance from the bulky tert-butyl group, both SN2 and SN1 reactions involving 1-bromo-2,2-dimethylpropane (B145997) are notoriously slow. nih.govrsc.orgpearson.comvaia.com The primary carbocation that would be formed upon ionization is highly unstable. rsc.orgvaia.com

This instability drives a rapid rearrangement known as a Wagner-Meerwein shift, a type of 1,2-rearrangement, where a methyl group migrates to the adjacent carbocationic center, leading to the formation of a more stable tertiary carbocation. wikipedia.org The use of 1-bromo-2,2-dimethylpropane-1,1-d2 allows researchers to track the fate of the carbon atoms during this rearrangement and to study the kinetic isotope effect (KIE) of the deuterium (B1214612) substitution.

The presence of deuterium at the C1 position influences the rate of the initial ionization and the subsequent rearrangement. This is primarily due to a secondary kinetic isotope effect. ias.ac.in Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org In the case of solvolysis, as the C-Br bond breaks, the hybridization of the C1 carbon changes from sp3 to sp2 in the transition state leading to the carbocation. ias.ac.in The vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to a lower zero-point energy. The change in these vibrational frequencies upon rehybridization can lead to a kH/kD value different from unity, providing information about the structure of the transition state.

By comparing the reaction rates and product distributions of the deuterated and non-deuterated neopentyl bromide, chemists can dissect the energetics of the carbocation formation and rearrangement steps.

Table 1: Expected Kinetic Isotope Effects in the Solvolysis of 1-Bromo-2,2-dimethylpropane-1,1-D2

| Reaction Step | Type of KIE | Expected kH/kD | Rationale |

| Initial Ionization (C-Br bond cleavage) | α-Secondary KIE | > 1 (Normal) | Change in hybridization from sp3 to sp2 at the C1 center. ias.ac.in |

| Methyl Migration (Wagner-Meerwein Shift) | β-Secondary KIE | Variable | Depends on the degree of hyperconjugation and steric factors in the transition state. libretexts.org |

Application in Studies of Enzyme Mechanisms and Isotope-Sensitive Reactions

Deuterium-labeled compounds are extensively used to elucidate the mechanisms of enzyme-catalyzed reactions. nih.govnih.govprinceton.edunih.govresearchgate.net 1-Bromo-2,2-dimethylpropane-1,1-d2 can be a valuable tool in studying enzymes that metabolize alkyl halides, such as certain cytochrome P450 enzymes. nih.govnih.govwikipedia.org These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs and environmental pollutants. wikipedia.org

The primary way deuterium substitution provides mechanistic information is through the kinetic isotope effect (KIE). libretexts.orgnih.govfiveable.me If the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, replacing that hydrogen with a deuterium will significantly slow down the reaction. This is known as a primary KIE. libretexts.org

In the context of 1-bromo-2,2-dimethylpropane-1,1-d2, while the C-D bond is not typically the primary site of enzymatic attack for many classes of enzymes, its presence can still provide valuable information through secondary KIEs. For instance, if an enzyme's active site interacts with the hydrogens at the C1 position during substrate binding or in the transition state of a reaction occurring elsewhere in the molecule, a secondary KIE may be observed. nih.gov

Furthermore, in reactions where the enzyme catalyzes a process involving the C-Br bond, such as dehalogenation, the electronic and steric changes induced by the deuterium substitution can subtly alter the reaction rate, providing clues about the enzyme's active site environment and the transition state geometry. For example, some enzymes might catalyze a substitution or elimination reaction, and the study of deuterated substrates can help distinguish between different possible mechanistic pathways.

Table 2: Potential Applications of 1-Bromo-2,2-dimethylpropane-1,1-D2 in Enzyme Studies

| Enzyme Class | Potential Reaction | Mechanistic Insight from KIE |

| Cytochrome P450 | Hydroxylation at other positions | Secondary KIEs can reveal interactions with the C1-D bonds in the active site. nih.govacs.org |

| Dehalogenases | C-Br bond cleavage | Secondary KIEs can provide information on the transition state of the dehalogenation reaction. |

| Glutathione S-transferases | Conjugation with glutathione | Probing the role of steric and electronic effects on substrate binding and reactivity. |

The use of deuterated compounds has also been instrumental in the development of drugs with improved pharmacokinetic profiles, a field known as "deuterium-switching". nih.govresearchgate.net By replacing hydrogens at metabolically labile positions with deuterium, the rate of metabolic inactivation can be slowed, leading to a longer drug half-life. nih.govnih.gov

Role as a Precursor for Deuterium-Labeled Compounds in Materials Science or other Chemical Research

1-Bromo-2,2-dimethylpropane-1,1-d2 serves as a valuable starting material for the synthesis of more complex deuterium-labeled molecules. researchgate.netmdpi.comresearchgate.net The neopentyl group is a common structural motif in organic chemistry, and the ability to introduce a deuterated neopentyl group can be advantageous in various research areas.

In materials science, the incorporation of deuterium into polymers and other materials can alter their physical properties. For example, deuterated polystyrene has been used in research due to its specific physical and chemical stability. researchgate.net The C-D bond has a different vibrational frequency and is slightly shorter and stronger than the C-H bond. researchgate.net These differences can affect properties such as thermal stability, optical characteristics, and neutron scattering cross-sections, making deuterated materials useful for specific applications. 1-Bromo-2,2-dimethylpropane-1,1-d2 could be used in polymerization reactions or as a precursor to monomers for the synthesis of novel deuterated polymers.

In other areas of chemical research, this compound can be used to synthesize a range of deuterated neopentyl derivatives. For example, it could be converted into a Grignard reagent, which would then allow for the introduction of the deuterated neopentyl group into a wide variety of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov The presence of the deuterium label can be useful for mechanistic studies of subsequent reactions or for use as an internal standard in mass spectrometry-based analytical methods. ucsb.edu

Contribution to Fundamental Understanding of Steric and Electronic Effects in Organic Reactions

The study of reactions involving 1-bromo-2,2-dimethylpropane-1,1-d2 contributes to a more fundamental understanding of steric and electronic effects in organic chemistry. The neopentyl group is a classic example of a sterically demanding substituent, and the presence of deuterium at the C1 position allows for a fine-tuning of the electronic and steric properties of this group.

The primary electronic effect of substituting hydrogen with deuterium is related to the difference in zero-point energies of the C-H and C-D bonds. princeton.edu This difference can manifest as a secondary kinetic isotope effect, which provides a sensitive probe of the transition state structure. ias.ac.in For example, the magnitude of the α-secondary KIE in solvolysis reactions is correlated with the extent of carbocation character in the transition state. rsc.org

Steric effects can also be subtly influenced by deuterium substitution. The C-D bond is slightly shorter than the C-H bond, which can lead to small but measurable differences in the steric environment around the reaction center. researchgate.net In highly congested systems, these small differences can have a significant impact on reaction rates and selectivities. By comparing the reactivity of 1-bromo-2,2-dimethylpropane-1,1-d2 with its non-deuterated counterpart in a variety of reactions, chemists can gain a more quantitative understanding of the interplay between steric and electronic effects. acs.org